5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide” is a nitrogen-containing heterocyclic compound . It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Applications De Recherche Scientifique
Inhibitory Activities
5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide and its derivatives have been explored for their potential as inhibitors in various biological contexts. For instance, related compounds have shown promise as inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory and allergic reactions. This was evidenced in the synthesis of novel derivatives exhibiting notable inhibitory activity (Asghari et al., 2016).
Antiproliferative Properties
Research has also been conducted on derivatives for their antiproliferative activities, particularly in the context of cancer research. One study synthesized a library of triazolo[4,3-b]pyridazin-6-yloxy derivatives, which showed potential in inhibiting the proliferation of endothelial and tumor cells, suggesting a role in cancer treatment (Ilić et al., 2011).
Potential in Diabetes Management
Certain synthesized derivatives of triazolo-pyridazine-6-yl-substituted piperazines, related to the chemical , have been evaluated for their potential as anti-diabetic drugs. They were tested for Dipeptidyl peptidase-4 (DPP-4) inhibition, a therapeutic target in diabetes management (Bindu et al., 2019).
Antiviral Activity
Compounds structurally related to 5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide have also been investigated for their antiviral properties. A study reported promising antiviral activity against the H5N1 avian influenza virus (Flefel et al., 2012).
Structural Analysis and Synthesis Studies
Further research has been dedicated to the structural analysis, synthesis, and characterization of such compounds. These studies provide foundational knowledge that can be pivotal in drug development and understanding the mechanisms of action of these molecules (Sallam et al., 2021).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been reported to interact with different target receptors through hydrogen bond accepting and donating characteristics . This suggests that the compound may also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Based on the reported pharmacological activities of similar compounds , it can be inferred that the compound may affect multiple biochemical pathways related to its targets, leading to downstream effects such as inhibition of cell growth, reduction of inflammation, and other therapeutic effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that the compound may have suitable pharmacokinetic properties that impact its bioavailability.
Result of Action
Based on the reported pharmacological activities of similar compounds , it can be inferred that the compound may have various effects at the molecular and cellular levels, such as inhibiting cell growth, reducing inflammation, and exerting other therapeutic effects.
Propriétés
IUPAC Name |
5-bromo-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O2/c1-10-20-21-16-9-6-13(22-23(10)16)11-2-4-12(5-3-11)19-17(24)14-7-8-15(18)25-14/h2-9H,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCECOADABOXHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.